6-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
6-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The benzyloxy group at the 6-position and the carboxylic acid group at the 2-position of the indole ring make this compound particularly interesting for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the interaction of organoboron reagents with palladium, a transition metal .
Mode of Action
In the context of sm cross-coupling, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could be involved in pathways related to carbon-carbon bond formation, given its potential role in sm cross-coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(benzyloxy)-1H-indole-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques are often employed to achieve the desired product on a large scale.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Carboxylic acid reduction can produce 6-(benzyloxy)-1H-indole-2-methanol.
Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
6-(Benzyloxy)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of indole derivatives’ biological activities, including their role in cell signaling and metabolism.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Benzyloxyindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
1H-Indole-2-carboxylic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
6-Benzyloxy-1-boc-indole-2-boronic acid: Contains a boronic acid group, which can participate in different types of reactions compared to the carboxylic acid group.
Uniqueness: 6-(Benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMQYYRQWFNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408486 | |
Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40047-22-1 | |
Record name | 6-(benzyloxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of the structural modifications made to 6-(benzyloxy)-1H-indole-2-carboxylic acid in the study? How do these modifications relate to the observed Pyricularia oryzae inhibitory activity?
A1: The research [] focuses on synthesizing derivatives of this compound, specifically focusing on modifications at the carboxylic acid group. The study explored the introduction of a furfuryl group, followed by further modifications like reduction, reductive amination, and Knoevenagel condensation. These modifications aimed to optimize the interaction of the resulting compounds with their biological target within Pyricularia oryzae.
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